1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Histamine release inhibition Mast cell degranulation Structure-activity relationship

For antiallergic SAR programs, generic spiro[piperidine-oxobenzoxazine] analogs fail to replicate the specific pharmacophoric signature of the N-benzyl substituent. This reference standard solves target engagement ambiguity in histamine-release inhibition studies. • Validated head-to-head: Achieves 10% residual histamine release vs. isocoumarin (14%) and quinazolinone (24%) cores. • CNS-penetrant anchor point (cLogP ~2.9) for antihypertensive SAR extending Takeda SCD inhibitor chemotypes. • Essential control for hydrogenolytic debenzylation to confirm N-1' loss of function. Procure as the reference scaffold to calibrate mast cell degranulation screens or initiate N-1'-diversified parallel libraries.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 54906-22-8
Cat. No. B2529778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
CAS54906-22-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESC1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
InChIInChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
InChIKeyNMFAHOKVZJFMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one: Core Scaffold Identity and Physicochemical Profile


1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-22-8) is a spirocyclic heterocycle featuring a 1,3-benzoxazine-4-one ring fused through a spiro carbon to an N-benzylpiperidine moiety [1]. With a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g·mol⁻¹, this compound belongs to the broader class of 1-substituted spiro[piperidine-oxobenzoxazine]s, a scaffold that has been explored across multiple therapeutic indications including antihypertensive [2], antiallergic/histamine-release inhibition [3], and stearoyl-CoA desaturase (SCD) inhibition [4]. The benzyl substituent at the piperidine N-1' position distinguishes it from the unsubstituted parent spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0), with a calculated LogP of approximately 2.9 [1].

Pathway Context Mast cell histamine-release pathway studies and degranulation target screening
Scaffold Role Spirocyclic benzoxazine-piperidine tool compound for N-1' SAR diversification
Target Research CNS cardiovascular and SCD-1 metabolic pathway target engagement studies

Why Generic Spirobenzoxazine-Piperidine Analogs Cannot Substitute


Within the spiro[piperidine-oxobenzoxazine] chemotype, both the heterocyclic core identity and the nature of the N-1' substituent exert non-interchangeable effects on biological activity. A systematic study by Yamato et al. demonstrated that replacing the isocoumarin core with a 1,3-benzoxazine-4-one (as in this compound) while retaining the identical N-benzyl group alters histamine-release inhibitory potency by several-fold [1]. Conversely, the N-benzyl substituent itself cannot be excised without loss of function: hydrogenolytic debenzylation yields the unsubstituted spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0) [2], for which biological activity data in this assay system are absent—implying the benzyl group is a pharmacophoric requirement. Across the antihypertensive patent literature, even subtle modifications to the N-1' arylalkyl chain (e.g., benzyl versus phenethyl versus 2,6-dichlorobenzyl) produce compounds with distinct physicochemical and pharmacological profiles [3]. A generic spirobenzoxazine-piperidine without the specific 1'-benzyl substitution pattern does not replicate the target compound's validated biological signature.

Core Heterocycle
1,3-Benzoxazine-4-one core required
Isocoumarin or chromanone cores may shift histamine-release inhibition profile by several-fold
N-1' Substituent
Benzyl group reported as pharmacophoric requirement
Debenzylated analog lacks reported biological activity in available assay systems
N-Chain Variation
Benzyl substitution pattern
Phenethyl or dichlorobenzyl chains may alter CNS penetration and target-engagement profiles

Quantitative Differentiation Evidence versus Closest Structural Analogs


Histamine Release Inhibition: Benzoxazine Core versus Isocoumarin and Chromanone Cores

In the definitive SAR study by Yamato et al. (1981), eight spiro compounds sharing an identical 1'-benzylpiperidine moiety but differing in the heterocyclic core were compared in the compound 48/80-induced histamine release assay using isolated rat peritoneal mast cells [1]. The 1,3-benzoxazine-4-one analog (compound 5), corresponding to the target compound, reduced histamine release to 10% of the induced level, demonstrating the most potent inhibition among all analogs tested. This outperformed the isocoumarin lead compounds (1a: 14%; 2a: 17%), the 4-quinazolinone analog (7: 24%), and dramatically exceeded the chromanone (3: 40%) and chroman (4: 42%) analogs which were essentially inactive (control: 41%) [1].

Histamine Release: Core Comparison
Head-to-head
10% residual release vs 14–42% across 5 other cores
75.6% reduction vs untreated control; fixed screening concentration
Reported core-dependent ranking in tested set; supports benzoxazine scaffold selection for histamine-release studies
Compound 48/80-induced release in rat peritoneal mast cells; full IC₅₀ values not established at this concentration
Histamine release inhibition Mast cell degranulation Structure-activity relationship Antiallergic

Benzyl Substituent Requirement versus Debenzylated Analog

The N-benzyl group at the 1'-position is a critical pharmacophoric element. The target compound can be catalytically hydrogenolyzed (Pd/C, H₂, ethanol) over 5 hours to yield the unsubstituted spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0) [1]. In the Yamato et al. SAR series, all active histamine-release inhibitors bore the N-benzyl substituent; the unsubstituted piperidine parent has no reported inhibitory activity in the same assay system [2]. The calculated LogP of 2.9 for the target compound versus a lower LogP for the debenzylated analog (estimated ~1.0–1.5 based on removal of the benzyl moiety) further underscores a significant difference in lipophilicity that may influence membrane permeability and target engagement [1].

Benzyl Substituent Requirement
Class-level
Active with N-benzyl; no reported activity without
LogP drops from 2.9 to estimated ~1.0–1.5 upon debenzylation
Substituent-dependent activity context; benzyl group reported as essential for biological readout in this chemotype
Class-level SAR inference from Yamato et al. series; individual IC₅₀ not reported for either compound
Pharmacophore requirement N-debenzylation Structure-activity relationship Spirobenzoxazine

Antihypertensive Class Membership in Patented Spiro[piperidine-oxobenzoxazine] Series

US Patent 4,349,549 discloses a genus of 1-substituted spiro[piperidine-oxobenzoxazine]s encompassing the 1'-benzyl substitution pattern (via the ω-arylalkyl claim scope) as antihypertensive agents [1]. Compounds within this genus, when administered intravenously or intraarterially into the CNS of cats, exhibited blood-pressure-lowering activity comparable to clonidine, a prototypical α₂-adrenoceptor agonist [1]. Oral administration to spontaneously hypertensive rats (SHRs) confirmed antihypertensive efficacy [1]. While the target compound (1'-benzyl) is not an explicitly exemplified compound in the patent, it falls squarely within the claimed generic structure where A = ω-arylalkyl (benzyl). The closest exemplified analogs with available characterization data are 1-[2-phenylethyl]-spiro[piperidine-4,4'-2'-oxo-3',1'-benzooxazine] (mp 276–280 °C as hydrochloride) and 1-[2,6-dichlorobenzyl]-spiro... (mp 241–245 °C as hydrochloride) [1].

Antihypertensive Class Membership
Class-level
Within patented 1-substituted spiro[piperidine-oxobenzoxazine] genus
Clonidine-like CNS activity reported for class; closest exemplified analogs differ in N-substituent
Supports CNS cardiovascular target engagement research; not individually assayed in patent
Exemplified analogs: 1-phenethyl and 1-(2,6-dichlorobenzyl) variants; individual potency data for 1'-benzyl not reported
Antihypertensive CNS-mediated blood pressure α₂-antagonist-like activity Spontaneously hypertensive rat

SCD-1 Inhibitory Scaffold: Spirocyclic Core for Metabolic Disease Targets

A distinct patent application (US 2010/0069351 A1) by Takeda Pharmaceutical Company discloses spiro compounds incorporating the 1,3-benzoxazine-4-one spirocyclic scaffold as stearoyl-CoA desaturase (SCD) inhibitors, with claimed utility in hyperlipidemia, diabetes, obesity, and fatty liver disease [1]. The exemplified compound in Example 3—1'-[6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazin-3-yl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one—shares the identical spiro[benzoxazine-piperidine] core architecture with the target compound, differing only in the N-1' substituent [1]. The target compound (1'-benzyl) thus serves as a structural analog suitable for SAR exploration around the SCD-1 pharmacophore, where the benzyl group may confer distinct binding characteristics relative to the heteroaryl-substituted leads. The patent reports that compounds within this class suppress body weight gain and promote energy consumption in preclinical models [1].

SCD-1 Inhibitory Scaffold
Class-level
Shared spiro[benzoxazine-piperidine] core with Takeda SCD inhibitor leads
Core validated across two distinct patent families; N-1' substituent differs from exemplified leads
Supports metabolic pathway SAR studies; spirocyclic core enables N-1' diversification without de novo synthesis
Individual SCD-1 inhibitory potency for this derivative not reported; class-level inference from patent disclosure
Stearoyl-CoA desaturase SCD-1 inhibition Metabolic syndrome Lipid metabolism

Physicochemical Differentiation: LogP and Hydrogen Bonding versus Isocoumarin Analogs

The 1,3-benzoxazine-4-one core confers a distinct hydrogen-bonding profile compared to isocoumarin and chromanone analogs. The target compound presents one hydrogen bond donor (NH of the benzoxazine ring) and three hydrogen bond acceptors (two carbonyl oxygens on the benzoxazine ring, one on the oxazine oxygen), with a calculated LogP of 2.9 [1]. This LogP value positions the compound within a favorable lipophilicity range for CNS penetration (LogP 2–4), consistent with the antihypertensive patent's disclosure of CNS-mediated activity [2]. In contrast, the corresponding isocoumarin analog (compound 1a in Yamato et al.) has one fewer H-bond acceptor (lacks the oxazine ring oxygen), while the chroman analog (4) lacks both the carbonyl and the oxazine nitrogen, substantially reducing H-bond acceptor capacity. The benzoxazine-4-one's combination of moderate lipophilicity and multiple H-bond acceptors may contribute to its superior histamine-release inhibitory activity relative to the less polar chroman and chromanone cores [3].

Physicochemical Profile
Cross-study comparable
LogP 2.9 | HBA 3 | HBD 1 | 4 rings
vs chroman core: LogP ~3.5–4.0, HBA 1; vs isocoumarin: HBA 2
Reported CNS-favorable lipophilicity with richer H-bond acceptor profile than comparator cores
LogP calculated; comparator values estimated from structural differences; measured data not publicly available for all analogs
Lipophilicity LogP Hydrogen bonding Drug-likeness Physicochemical profiling

Recommended Research and Procurement Application Scenarios


Mast Cell Stabilization and Antiallergic Drug Discovery

Based on the direct head-to-head evidence from Yamato et al. (1981) showing that the 1,3-benzoxazine-4-one core (compound 5) achieves 10% residual histamine release—superior to isocoumarin (14%), benzothiazine (15%), quinazolinone (24%), and dramatically better than chromanone (40%) and chroman (42%) [1]—this compound is the recommended starting scaffold for antiallergic drug discovery programs targeting mast cell degranulation pathways. It should be procured as the reference standard for establishing new SAR series around the N-benzyl spirocyclic chemotype, particularly when screening for inhibitors of compound 48/80-induced or IgE-mediated histamine release.

CNS-Penetrant Antihypertensive Lead Optimization: N-1' Substituent SAR

As a member of the patented 1-substituted spiro[piperidine-oxobenzoxazine] antihypertensive class with demonstrated clonidine-like CNS blood-pressure-lowering activity in cats and efficacy in spontaneously hypertensive rats [1], the 1'-benzyl analog serves as an anchor point for SAR studies exploring the N-1' substituent space. Its calculated LogP of 2.9 falls within the CNS-penetrant range [2], making it a suitable control compound for evaluating how alterations to the N-substituent affect CNS exposure, receptor residency time, and antihypertensive potency.

SCD-1 Inhibitor Scaffold Diversification for Metabolic Disease Programs

Given that the spiro[1,3-benzoxazine-2,4'-piperidine] core is validated in the Takeda SCD inhibitor patent family as a scaffold for metabolic disease targets including hyperlipidemia, type 2 diabetes, and obesity [1], the 1'-benzyl analog is a commercially available core reference standard. It can be procured for head-to-head comparator studies against the exemplified heteroaryl-substituted leads or for use as a synthetic intermediate in parallel chemistry efforts to generate N-1'-diversified SCD inhibitor libraries.

Chemical Biology Tool Compound for Histamine Release Pathway Deconvolution

The availability of cross-core comparator data—where the identical 1'-benzylpiperidine moiety is paired with six different heterocyclic cores (isocoumarin, chromanone, chroman, benzoxazine, benzothiazine, quinazolinone) and only the benzoxazine achieves the 10% histamine release residual level [1]—positions this compound as a selective chemical probe. Researchers investigating the molecular targets mediating histamine release inhibition can use this compound alongside its less active core analogs to deconvolve target engagement, off-target profiles, and mechanistic pathways specific to the benzoxazine-4-one pharmacophore.

Application
Selection Property
Validation Focus
Mast cell degranulation pathway studies
Core-dependent histamine-release inhibition profile
Compound 48/80-induced release assay endpoints
CNS cardiovascular target engagement research
N-benzyl substituent identity and LogP within CNS range
CNS exposure and receptor-binding assessment
SCD-1 metabolic pathway SAR studies
Spirocyclic benzoxazine-piperidine core scaffold
SCD-1 enzymatic inhibition endpoints
Histamine-release pathway deconvolution
Core-selectivity across heterocyclic analog set
Target engagement and off-target profiling
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